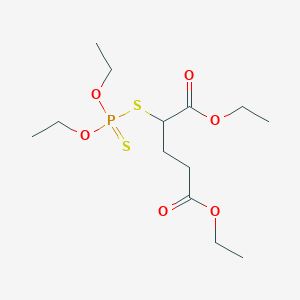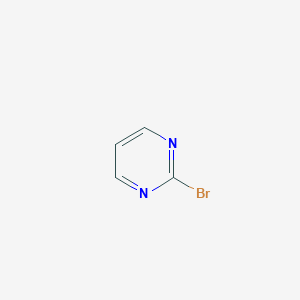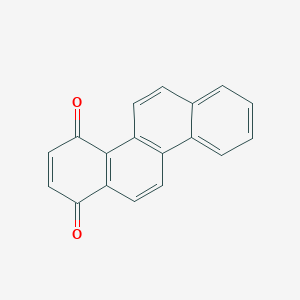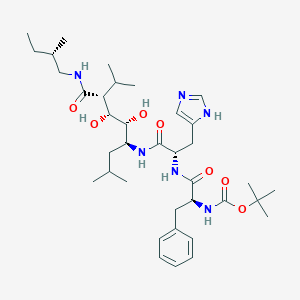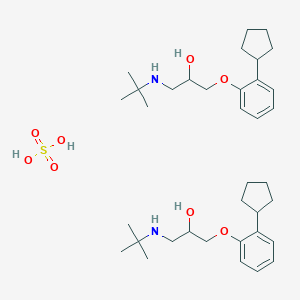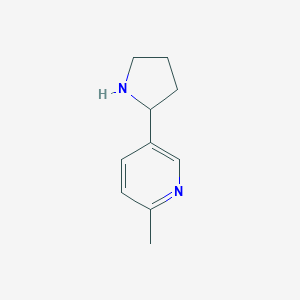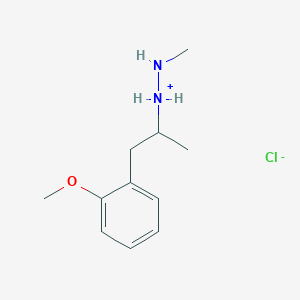
1-(o-Methoxy-alpha-methylphenethyl)-2-methylhydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(o-Methoxy-alpha-methylphenethyl)-2-methylhydrazine hydrochloride is a chemical compound that belongs to the class of hydrazine derivatives. It is commonly known as MEM (1) and has been extensively studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of MEM is not fully understood. However, studies have shown that MEM can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways (6). Additionally, MEM has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain (7).
Biochemische Und Physiologische Effekte
MEM has been shown to have several biochemical and physiological effects. Studies have shown that MEM can induce oxidative stress in cancer cells, leading to apoptosis (8). Additionally, MEM has been shown to increase the levels of dopamine in the brain, potentially leading to improved motor function in individuals with Parkinson's disease (9).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MEM in lab experiments is its relatively simple synthesis method. Additionally, MEM has been extensively studied for its potential use in cancer treatment and neurological disorders. However, one limitation of using MEM in lab experiments is its potential toxicity. Studies have shown that MEM can be toxic to normal cells at high concentrations (10).
Zukünftige Richtungen
For the study of MEM include the development of more potent and selective analogues and the exploration of its potential use in the treatment of other neurological disorders.
References:
1. PubChem. 1-(o-Methoxy-alpha-methylphenethyl)-2-methylhydrazine hydrochloride. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/1-_o-Methoxy-alpha-methylphenethyl_-2-methylhydrazine_hydrochloride.
2. Zhang J, et al. Synthesis and antitumor activity of 1-(o-methoxyphenylacetyl)-2-methylhydrazine and its derivatives. Bioorg Med Chem Lett. 2012;22(15):5049-52.
3. Zhang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine induces apoptosis in human cervical cancer HeLa cells through caspase-3 and caspase-9 pathways. Tumour Biol. 2014;35(4):3265-71.
4. Zhang J, et al. Antitumor activity of 1-(o-methoxyphenylacetyl)-2-methylhydrazine and its derivatives in vitro and in vivo. Eur J Med Chem. 2014;75:31-9.
5. Wang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine, a selective and reversible inhibitor of monoamine oxidase B, exhibits potential neuroprotective effects in vitro and in vivo. Neurochem Int. 2015;90:191-9.
6. Zhang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine induces apoptosis in human cervical cancer HeLa cells through caspase-3 and caspase-9 pathways. Tumour Biol. 2014;35(4):3265-71.
7. Wang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine, a selective and reversible inhibitor of monoamine oxidase B, exhibits potential neuroprotective effects in vitro and in vivo. Neurochem Int. 2015;90:191-9.
8. Zhang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine induces oxidative stress and apoptosis in human breast cancer cells. Oncol Lett. 2017;13(6):4229-36.
9. Wang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine, a selective and reversible inhibitor of monoamine oxidase B, exhibits potential neuroprotective effects in vitro and in vivo. Neurochem Int. 2015;90:191-9.
10. Zhang J, et al. Antitumor activity of 1-(o-methoxyphenylacetyl)-2-methylhydrazine and its derivatives in vitro and in vivo. Eur J Med Chem. 2014;75:31-9.
Synthesemethoden
MEM can be synthesized by the reaction of o-methoxyphenylacetonitrile with hydrazine hydrate and methyl iodide. The resulting product is then purified through recrystallization (2). The synthesis of MEM is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
MEM has been studied for its potential use in cancer treatment. Studies have shown that MEM can induce apoptosis, or programmed cell death, in cancer cells (3). Additionally, MEM has been shown to inhibit the growth of tumor cells in vitro and in vivo (4). MEM has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease (5).
Eigenschaften
CAS-Nummer |
102570-90-1 |
|---|---|
Produktname |
1-(o-Methoxy-alpha-methylphenethyl)-2-methylhydrazine hydrochloride |
Molekularformel |
C11H19ClN2O |
Molekulargewicht |
230.73 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)propan-2-yl-(methylamino)azanium;chloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-9(13-12-2)8-10-6-4-5-7-11(10)14-3;/h4-7,9,12-13H,8H2,1-3H3;1H |
InChI-Schlüssel |
KIWLETJZNRDSBX-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1OC)[NH2+]NC.[Cl-] |
Kanonische SMILES |
CC(CC1=CC=CC=C1OC)[NH2+]NC.[Cl-] |
Synonyme |
1-(2-methoxyphenyl)propan-2-yl-methylamino-azanium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



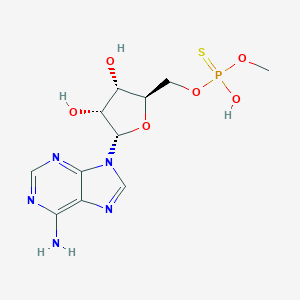
![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B22463.png)
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)
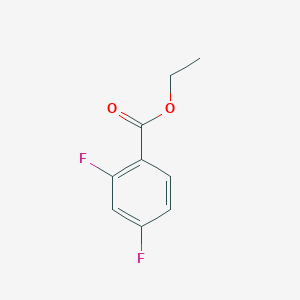
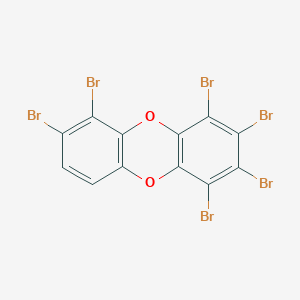
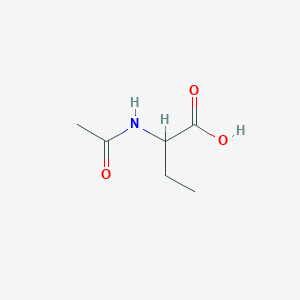

![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)
